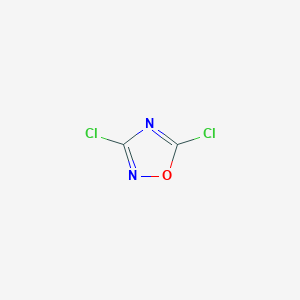
2-Ethyl-2-vinyl-1,3-dioxolane
Übersicht
Beschreibung
2-Ethyl-2-vinyl-1,3-dioxolane is an organic compound with the molecular formula C7H12O2. It is a member of the 1,3-dioxolane family, which are cyclic acetals formed from the reaction of carbonyl compounds with diols. This compound is characterized by its unique structure, which includes both an ethyl and a vinyl group attached to the dioxolane ring. It is used in various fields, including organic synthesis, agriculture, and dyestuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-vinyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2-vinyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium compounds (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-vinyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Agriculture: It serves as a precursor for the synthesis of agrochemicals.
Dyestuffs: It is used in the production of dyes and pigments.
Polymer Chemistry: It is used as a monomer in the production of polymers and copolymers.
Fuel Additives:
Wirkmechanismus
The mechanism of action of 2-ethyl-2-vinyl-1,3-dioxolane involves its reactivity as a cyclic acetal. It can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates such as hemiacetals and aldehydes . These intermediates can further react with nucleophiles or electrophiles, facilitating various chemical transformations. The presence of the vinyl group also allows for polymerization reactions, making it useful in polymer chemistry .
Vergleich Mit ähnlichen Verbindungen
2-Vinyl-1,3-dioxolane: Similar structure but lacks the ethyl group.
2-Methyl-2-vinyl-1,3-dioxolane: Similar structure but has a methyl group instead of an ethyl group.
1,3-Dioxolane: The parent compound without any substituents.
Uniqueness: 2-Ethyl-2-vinyl-1,3-dioxolane is unique due to the presence of both ethyl and vinyl groups, which enhance its reactivity and versatility in chemical synthesis. The vinyl group allows for polymerization, while the ethyl group provides additional steric and electronic effects that can influence the compound’s reactivity and stability .
Eigenschaften
IUPAC Name |
2-ethenyl-2-ethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(4-2)8-5-6-9-7/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRYHFPJVIKINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530468 | |
| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-82-8 | |
| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]isoxazol-3-yl)ethanone](/img/structure/B1626499.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B1626501.png)








![1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1626518.png)



